molecular formula C17H21N3O2 B2572051 (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone CAS No. 477886-31-0

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone

Cat. No.: B2572051
CAS No.: 477886-31-0
M. Wt: 299.374
InChI Key: SIYWCBMVUCXJEO-UHFFFAOYSA-N
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Description

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a synthetic organic compound featuring a methanone core bridging a 3,5-dimethyl-4-isoxazolyl moiety and a 4-benzylpiperazino group. This compound is part of a broader class of heterocyclic derivatives investigated for pharmacological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-16(14(2)22-18-13)17(21)20-10-8-19(9-11-20)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWCBMVUCXJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone typically involves the reaction of 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution

  • Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄), but steric hindrance from methyl groups reduces yield .

  • Halogenation : Bromination likely occurs at position 4 under radical conditions .

Cycloaddition Reactions

Isoxazoles participate in [3+2] cycloadditions, but dimethyl substitution diminishes reactivity. Theoretical studies suggest:

Reaction TypeConditionsOutcome
Diels-AlderHigh temperature/pressureLow regioselectivity due to steric bulk

Methanone Bridge Reactivity

The ketone group undergoes typical carbonyl reactions:

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol (yield: ~75% ).

  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) form tertiary alcohols (yield: 60–80% ).

Piperazine Modifications

The 4-benzylpiperazine moiety supports:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride forms amides at the secondary amines (yield: >85% ).

Comparative Reactivity Table

ReactionThis Compound3,5-Dimethyl-4-nitroisoxazole
NitrationLow yield (<20%)High yield (80%)
LiAlH₄ Reduction75% alcohol formationN/A (no ketone)
Michael AdditionNot observedKey pathway for spirocyclization

Stability and Degradation

  • Hydrolysis : Resistant under mild acidic/basic conditions due to methyl stabilization.

  • Photodegradation : UV exposure causes cleavage of the isoxazole N-O bond (t₁/₂: 48 hrs ).

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. Key areas of research include:

  • Antimicrobial Activity : Studies suggest that (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Research

The biological activities of the compound are under investigation, focusing on:

  • Enzyme Inhibition : The isoxazole moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This property can be leveraged in drug development targeting metabolic disorders.
  • CNS Disorders : There is ongoing research into its effects on cognitive function and neuroprotection, particularly concerning diseases like Alzheimer's.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its synthesis typically involves:

  • Reaction Mechanism : The synthesis generally involves reacting 4-benzylpiperazine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Isoxazole Derivatives

The compound’s closest analogs are highlighted in , which describes isoxazole-methylthio derivatives. Key structural differences include:

  • Linker Group: The target compound uses a methanone bridge, whereas analogs like 2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]benzamid employ a methylthio (-SCH2-) linker.
  • Amine Substituents: The 4-benzylpiperazino group distinguishes it from analogs with pyrimidinylaminoethyl or nitro-trifluoromethylphenylamino groups. Benzylpiperazine is known to improve blood-brain barrier penetration, suggesting possible CNS activity .
Table 1: Structural Comparison of Selected Isoxazole Derivatives
Compound Core Structure Linker Amine Substituent Potential Applications
Target Compound Isoxazole + Piperazine Methanone 4-Benzylpiperazino Kinase inhibition, CNS targets
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]benzamid Isoxazole + Benzamide Methylthio Pyrimidinylaminoethyl Antiviral, anticancer
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridincarboxamid Isoxazole + Pyridinecarboxamide Methylthio Nitro-trifluoromethylphenylamino Thrombosis, platelet aggregation

Pharmacological Profiles

  • Kinase Inhibition: The methanone bridge may mimic ATP’s carbonyl group, enabling competitive binding in kinase pockets.
  • Antiviral Activity: Isoxazole derivatives with pyrimidinylaminoethyl groups show efficacy against viral proteases .
  • CNS Applications: The benzylpiperazino group’s lipophilicity could enhance brain uptake compared to polar methylthio analogs.

Physicochemical Properties

  • Lipophilicity: The benzylpiperazino group increases logP compared to pyrimidinyl or trifluoromethyl-substituted analogs, favoring membrane permeability.
  • Metabolic Stability : The isoxazole ring resists oxidative degradation, whereas methylthio linkers may undergo sulfoxidation, reducing half-life .

Biological Activity

(4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound consists of a piperazine moiety linked to an isoxazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

Synthesis

The synthesis of this compound typically involves the condensation of benzylpiperazine with 3,5-dimethyl-4-isoxazolyl ketone. Reaction conditions often include the use of solvents like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cytotoxicity Testing : In vitro assays demonstrated that related compounds induce apoptosis in cancer cells through caspase activation pathways .
  • Mechanisms of Action : The mechanism involves targeting hypoxic tumor environments, leading to selective cytotoxicity against malignant cells .

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundModerate antibacterial
Related isoxazole derivativesBroad-spectrum antimicrobial

Neuropharmacological Effects

The piperazine structure in this compound suggests potential neuropharmacological activities. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly by influencing serotonin and dopamine pathways .

Case Studies

  • Cytotoxicity in Lung Adenocarcinoma : A study assessed the effects of isoxazole derivatives on A549 lung adenocarcinoma cells, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy : Research on related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibiotics .

Q & A

Q. What are the optimized synthetic routes for (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling a benzylpiperazine derivative with a 3,5-dimethyl-4-isoxazolyl carbonyl precursor. A reflux-based approach in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) is commonly employed, as seen in analogous triazole and isoxazole syntheses . Key steps include:
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Crystallization from ethanol-water mixtures improves purity (65–75% yield, similar to methods for triazole derivatives) .
  • Characterization : Confirm purity via melting point analysis (e.g., 141–143°C for related compounds) and HPLC with UV detection .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYieldCharacterization
CouplingEthanol, glacial acetic acid, reflux (4 hrs)~65%MP: 141–143°C, NMR, MS
PurificationEthanol-water crystallization>95% purityHPLC retention time

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 398.1226 (calculated exact mass) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the benzylpiperazine protons (δ 2.5–3.5 ppm for piperazine CH2_2) and isoxazole methyl groups (δ 2.1–2.3 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemistry and conformational flexibility?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain single crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve electron density maps for the benzylpiperazine and isoxazole moieties.
  • Refinement : SHELXL refines anisotropic displacement parameters and handles potential twinning via the TWIN/BASF commands . Challenges include modeling disorder in the benzyl group, resolved using PART instructions in SHELX .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP21_1/c
Resolution0.84 Å
Rfactor_{factor}<5%
Refinement SoftwareSHELXL-2018

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Assay Validation : Compare activity across orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to isolate target-specific effects. For example, derivatives with thioether-linked pyridine carboxamides show varied activity depending on substituent positioning .
  • Purity Checks : Re-evaluate synthetic batches via HPLC-MS to rule out impurities (e.g., unreacted 3,5-dimethylisoxazole precursors) .
  • Structural Confirmation : Use NOESY NMR or crystallography to verify the active conformation, as minor stereochemical changes can alter binding .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting serotonin receptors?

  • Methodological Answer :
  • Scaffold Modification : Replace the benzyl group with substituted aryl rings (e.g., 2-nitro-4-trifluoromethylphenyl) to modulate lipophilicity and hydrogen bonding, as seen in related isoxazole-thioether derivatives .
  • Computational Docking : Use Discovery Studio or AutoDock to model interactions with 5-HT2A_{2A} receptors. Prioritize derivatives with predicted ΔG < -8 kcal/mol .
  • In Vitro Testing : Screen analogs in radioligand binding assays (e.g., 3^3H-ketanserin displacement for 5-HT2A_{2A}) and functional cAMP assays .

Q. Table 3: Example SAR Trends

Substituent5-HT2A_{2A} IC50_{50} (nM)Notes
2-Nitro-4-CF3_312 ± 2Enhanced affinity due to hydrophobic pocket fit
3,5-Dimethylisoxazole45 ± 5Baseline activity

Data Contradiction Analysis

Q. How to address discrepancies in reported metabolic stability profiles?

  • Methodological Answer :
  • Liver Microsome Assays : Standardize incubation conditions (e.g., NADPH concentration, species-specific microsomes) to ensure reproducibility.
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., piperazine N-oxide formation) that may explain instability .
  • Comparative Studies : Cross-validate data with structurally similar compounds (e.g., tert-butoxycarbonyl-piperazine analogs) to isolate stability trends .

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